molecular formula C20H16ClNO4S B2996463 2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide CAS No. 895467-98-8

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide

Cat. No. B2996463
CAS RN: 895467-98-8
M. Wt: 401.86
InChI Key: FOMNJUVBAYPFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide consists of 20 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

  • Thermal Degradation Studies : One study investigated the thermal degradation of related compounds, including modafinil and its derivatives, during gas chromatography-mass spectrometry (GC-MS) analysis. This research is significant for understanding the stability and behavior of similar compounds under high-temperature conditions (Dowling et al., 2017).

  • Metabolism of Hydroxamic Acids : Research on the metabolism of aromatic amines into hydroxamic acids and their subsequent conjugation forms, such as N,O-sulfonates, highlights the biochemical pathways and potential toxicity of similar compounds (Mulder & Meerman, 1983).

  • Synthesis and Chemical Behavior : A study on the synthesis of derivatives of N-substituted-4-(p-chlorophenoxy)acetamide, which is structurally related to the compound , examined the influence of solvent on chlorination. This research contributes to understanding the synthetic pathways and solvent effects on similar compounds (Wang et al., 2011).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : Another study explored the development of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for potential anticancer, anti-inflammatory, and analgesic agents. This demonstrates the pharmaceutical potential of similar compounds (Rani et al., 2014).

  • Electronic Transport in Polymeric Materials : Research on poly(azomethine sulfone)s, prepared using bis(4-chlorophenyl)sulfone, examined the electronic transport properties of these materials. This has implications for the use of similar compounds in semiconductor and electronic applications (Rusu et al., 2007).

  • Hydrogen Bond Studies : Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, related to the chemical structure of interest, provide insights into intramolecular and intermolecular hydrogen bonding, which is crucial for understanding the chemical behavior of similar compounds (Romero & Angela Margarita, 2008).

  • Cytotoxic Activity of Sulfonamide Derivatives : A study on the synthesis and anticancer activity of various sulfonamide derivatives, including those with chlorophenyl groups, provides valuable insights into the potential therapeutic applications of similar compounds (Ghorab et al., 2015).

  • Alkaline Fusion Reactions : Research on the alkaline fusion of halodiphenyl sulfone and halobenzenesulfinic acids, which are structurally related to the compound of interest, provides insights into the chemical transformations and reactions these compounds undergo (Furukawa & Ōae, 1968).

Mechanism of Action

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c21-15-10-12-17(13-11-15)27(24,25)14-20(23)22-18-8-4-5-9-19(18)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMNJUVBAYPFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.